what are the physicochemical properties of 2-Nitro-4-(trifluoromethyl)mandelic acid
what are the physicochemical properties of 2-Nitro-4-(trifluoromethyl)mandelic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-(trifluoromethyl)mandelic acid
Prepared by a Senior Application Scientist
Introduction
2-Nitro-4-(trifluoromethyl)mandelic acid is a specialized aromatic alpha-hydroxy acid. Its structure combines the chiral scaffold of mandelic acid with two potent electron-withdrawing groups on the phenyl ring: a nitro group and a trifluoromethyl group. These substituents are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance properties such as metabolic stability and membrane permeability, while the nitro group serves as a versatile synthetic handle for further chemical modifications.[1] Mandelic acid and its derivatives are crucial chiral building blocks in the synthesis of a variety of pharmaceuticals, including antibiotics and anticancer agents.[2][3]
This guide provides a comprehensive overview of the anticipated physicochemical properties of 2-Nitro-4-(trifluoromethyl)mandelic acid. Due to the limited availability of experimental data for this specific molecule in public literature, this document leverages established principles of physical organic chemistry and available data from structurally analogous compounds to provide a robust predictive profile. We will detail the core molecular properties, predict key physicochemical parameters, and outline the standard experimental workflows for their empirical determination and validation.
Molecular Structure and Chemical Identifiers
The foundational step in characterizing any chemical entity is to define its structure and associated identifiers. These data provide the basis for all subsequent theoretical and experimental assessments.
Chemical Structure
The IUPAC name for this compound is 2-hydroxy-2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid . The structure features a central chiral carbon bonded to a hydroxyl group, a carboxylic acid group, a hydrogen atom, and a 2-nitro-4-(trifluoromethyl)phenyl group.
Caption: 2D structure of 2-Nitro-4-(trifluoromethyl)mandelic acid.
Core Identifiers
A summary of the key chemical identifiers for this molecule is presented below. The molecular weight is calculated based on its chemical formula.
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid | - |
| Molecular Formula | C₉H₆F₃NO₅ | Calculated |
| Molecular Weight | 265.14 g/mol | Calculated |
| Chirality | Contains one chiral center | - |
| SMILES (Simplified) | O=C(O)C(O)c1cc(ccc1[O-])C(F)(F)F | - |
Physicochemical Properties: A Predictive Analysis
Direct experimental data for 2-Nitro-4-(trifluoromethyl)mandelic acid is scarce. However, we can predict its properties with a high degree of confidence by analyzing data from structurally related compounds. The primary reference compounds are mandelic acid, 4-(trifluoromethyl)mandelic acid, and 2-nitro-4-(trifluoromethyl)benzoic acid.
| Property | Predicted Value / Range | Rationale & Comparative Data |
| Appearance | White to off-white crystalline solid | Based on related mandelic and benzoic acid derivatives.[4] |
| Melting Point (°C) | 135 - 150 | The melting point of 4-(trifluoromethyl)mandelic acid is 127-133°C.[4][5] The related 2-nitro-4-(trifluoromethyl)benzoic acid melts at 134-138°C. The addition of a nitro group to the mandelic acid structure is expected to increase crystal lattice energy, likely raising the melting point compared to its non-nitrated analog. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO); sparingly soluble in water. | Mandelic acid itself is soluble in water and polar organic solvents.[6][7] The highly nonpolar trifluoromethyl group and the bulky nitro group will decrease aqueous solubility. 4-(trifluoromethyl)mandelic acid is noted to be less soluble in water than in organic solvents like ethanol and DMSO.[8] |
| pKa | ~2.5 - 3.0 | The pKa of mandelic acid is approximately 3.75.[9] Both the nitro and trifluoromethyl groups are strongly electron-withdrawing, which will stabilize the carboxylate anion and significantly increase the acidity (lower the pKa) of the carboxylic acid proton. |
Experimental Protocols for Characterization
To empirically determine the physicochemical properties of a novel compound like 2-Nitro-4-(trifluoromethyl)mandelic acid, a systematic analytical workflow is required. This section outlines the standard methodologies.
Caption: Standard workflow for the characterization of a novel chemical entity.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
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-
Expected Observations:
-
¹H NMR: Will show distinct signals for the aromatic protons, the methine proton (CH-OH), and exchangeable protons from the hydroxyl and carboxylic acid groups. The aromatic signals will be complex due to the substitution pattern.[10][11]
-
¹³C NMR: Will show signals for the carbonyl carbon, the chiral methine carbon, aromatic carbons, and the carbon of the CF₃ group.
-
¹⁹F NMR: Will show a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
-
2. Infrared (IR) Spectroscopy:
-
Protocol:
-
Prepare the sample using a KBr pellet or as a thin film.
-
Acquire the spectrum using an FTIR spectrometer.
-
-
Expected Observations:
-
Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).
-
O-H stretch from the alcohol (~3500-3200 cm⁻¹).
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C=O stretch from the carboxylic acid (~1700-1750 cm⁻¹).
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Asymmetric and symmetric N-O stretches from the nitro group (~1550 and ~1350 cm⁻¹).
-
Strong C-F stretches from the trifluoromethyl group (~1100-1300 cm⁻¹).
-
3. High-Resolution Mass Spectrometry (HRMS):
-
Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer in negative ion mode.
-
-
Expected Observations:
-
The primary observation will be the [M-H]⁻ ion, providing an exact mass that can be used to confirm the elemental composition (C₉H₅F₃NO₅⁻).
-
Purity and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC):
-
Causality: As the molecule is chiral, it will exist as a pair of enantiomers. Chiral HPLC is essential to separate and quantify these enantiomers, which is critical in drug development as different enantiomers can have vastly different biological activities.
-
Protocol:
-
Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H).
-
Develop a mobile phase, typically a mixture of hexane and a polar alcohol like isopropanol.
-
Inject a solution of the racemic standard to determine the retention times of the two enantiomers.
-
Analyze the synthesized sample to determine the enantiomeric excess (ee).
-
Determination of Physical Constants
1. Melting Point:
-
Protocol:
-
Place a small amount of the crystalline sample in a capillary tube.
-
Use a calibrated melting point apparatus or a Differential Scanning Calorimeter (DSC) for a more precise measurement.
-
Record the temperature range from the onset of melting to complete liquefaction.
-
2. Solubility:
-
Protocol (Equilibrium Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol).
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
3. Acidity Constant (pKa):
-
Protocol (Potentiometric Titration):
-
Dissolve a precisely weighed amount of the acid in a known volume of water or a water/co-solvent mixture.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
The pKa is the pH at the half-equivalence point of the titration curve.
-
Significance in Research and Development
The unique combination of functional groups in 2-Nitro-4-(trifluoromethyl)mandelic acid makes it a molecule of high potential value for researchers:
-
Chiral Building Block: It serves as a precursor for synthesizing single-enantiomer drugs, where stereochemistry is critical for efficacy and safety.[2]
-
Medicinal Chemistry Scaffold: The trifluoromethyl group is a bioisostere for other groups and is known to improve drug-like properties such as lipophilicity and metabolic stability.[1]
-
Synthetic Intermediate: The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, allowing for the creation of diverse compound libraries for screening.
Conclusion
References
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